molecular formula C22H26N2O5S B2429323 N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 898657-91-5

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2429323
CAS No.: 898657-91-5
M. Wt: 430.52
InChI Key: JMBWEBMKIMEEFC-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, including drug discovery, organic synthesis, and medicinal chemistry.

Scientific Research Applications

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indolinyl core, followed by the introduction of the sulfonyl group and the cyclopentylamino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Other indolinyl ketones: These compounds share the indolinyl core but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct properties and applications.

Properties

IUPAC Name

N-cyclopentyl-1-(3,5-dimethoxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-18-11-16(12-19(14-18)29-2)22(25)24-10-9-15-13-20(7-8-21(15)24)30(26,27)23-17-5-3-4-6-17/h7-8,11-14,17,23H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBWEBMKIMEEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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